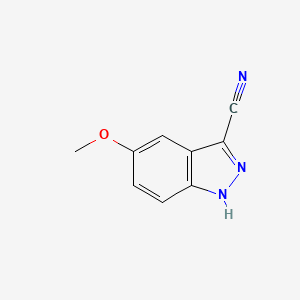

5-methoxy-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCNXBQYSICCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659470 | |

| Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-88-6 | |

| Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-1H-indazole-3-carbonitrile: Chemical Properties & Technical Guide

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-methoxy-1H-indazole-3-carbonitrile , a critical building block in the development of kinase inhibitors and CNS-active agents.

Executive Summary

This compound (CAS: 90322-88-6) is a fused bicyclic heterocycle characterized by a pyrazole ring fused to a benzene ring, bearing a nitrile group at the C3 position and a methoxy substituent at C5.[1][2][3] It serves as a versatile scaffold in drug discovery, particularly as a bioisostere for 3-cyanoindoles and as a hinge-binding motif in kinase inhibitors (e.g., VEGFR, FGFR).[4] Its amphoteric nature (acidic NH, basic N2) and the electrophilic nitrile group allow for diverse functionalization strategies.[4]

Chemical Identity & Physicochemical Profile

Core Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 90322-88-6 |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| SMILES | COc1ccc2[nH]nc(C#N)c2c1 |

| Appearance | Off-white to pale yellow solid |

Physicochemical Properties

| Parameter | Value / Description | Note |

| LogP (Calc) | ~1.6 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (NH) | ~13.8 | Weakly acidic; deprotonatable by bases like Cs₂CO₃ or NaH.[4] |

| H-Bond Donors | 1 (NH) | Critical for H-bond interactions in protein binding pockets. |

| H-Bond Acceptors | 3 (N2, CN, OMe) | The N2 nitrogen is a key acceptor in kinase hinge regions. |

| Solubility | DMSO, DMF, MeOH | Limited solubility in water; requires organic co-solvents.[4] |

Synthetic Pathways

Access to the 3-cyanoindazole core is typically achieved via two primary routes: Transition-Metal Catalyzed Cyanation (modern, preferred for scale) or Dehydration of the Carboxamide (classical).[4]

Synthesis Flowchart

Figure 1: Primary synthetic routes to this compound.[3] The Pd-catalyzed cyanation (Red Arrow) is currently the most efficient method for library synthesis.

Chemical Reactivity & Derivatization

The 3-cyanoindazole scaffold presents three distinct vectors for chemical modification, enabling the generation of diverse libraries.

Reactivity Vectors

-

N1-Nitrogen (Nucleophilic): The most reactive site. Alkylation occurs predominantly at N1 due to steric and electronic factors, though N2 alkylation is a common minor byproduct that requires chromatographic separation.[4]

-

C3-Nitrile (Electrophilic): Can be hydrolyzed to the primary amide (partial hydrolysis) or carboxylic acid (full hydrolysis).[4] It can also be reduced to the primary amine (

) or converted to heterocycles (e.g., tetrazoles via azide cycloaddition).[4] -

C5-Methoxy (Ether): Stable under basic conditions but can be cleaved (demethylated) using

or molten pyridine hydrochloride to reveal the phenol, allowing for further diversification via etherification.[4]

Reactivity Diagram

Figure 2: Functional group transformations available from the core scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The indazole core is a privileged scaffold in kinase inhibitor design. The N1-H and N2 nitrogen atoms mimic the adenosine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

-

Mechanism: The 3-cyano group is electron-withdrawing, lowering the pKa of the N1-H, potentially strengthening the H-bond donor capability.

-

Target Classes: VEGFR, FGFR, and Aurora kinases often feature indazole-based inhibitors.[4]

Bioisosterism

The indazole ring is a classical bioisostere for the indole ring.

-

Advantage: Indazoles typically possess higher metabolic stability and lower lipophilicity (lower LogP) than their indole counterparts, improving oral bioavailability and reducing clearance.[4]

-

5-HT Receptors: 5-methoxyindazoles have been explored as analogs of 5-methoxy-tryptamines (e.g., 5-MeO-DMT) to modulate serotonin receptor affinity while altering pharmacokinetic profiles.

Experimental Protocol: Synthesis via Cyanation

Objective: Preparation of this compound from 3-iodo-5-methoxy-1H-indazole. Based on standard Pd-catalyzed cyanation protocols (e.g., Organic Syntheses, Vol. 97).[4]

Reagents:

-

3-Iodo-5-methoxy-1H-indazole (1.0 equiv)

-

Zinc Cyanide (

) (0.6 equiv)[4] - (5-10 mol%)[4]

-

DMF (Anhydrous, degassed)[4]

Procedure:

-

Setup: Charge a dried Schlenk flask with 3-iodo-5-methoxy-1H-indazole,

, and -

Solvation: Add anhydrous DMF via syringe. The reaction concentration should be approximately 0.1 M to 0.2 M.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting iodide (

) should disappear, and the more polar nitrile ( -

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M

(to sequester zinc/palladium species), followed by water and brine. -

Purification: Dry the organic layer over

, concentrate, and purify via flash column chromatography on silica gel (Gradient: 0% -

Yield: Typical yields range from 75% to 90%.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

-

Cyanide Precursors: When using

, extreme caution is required.[4] All waste streams must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.[4] -

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent slow oxidation or hydrolysis.

References

-

Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 2020 , 97, 314-326.[4] Link[4]

- Note: Provides the definitive protocol for the cyan

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012 , 4(3), 1311-1316.[4] Link

- Note: Details the conversion of the acid to amides and subsequent deriv

-

PubChem Compound Summary for CID 10375306 (5-methoxy-1H-indazole-3-carboxylic acid). National Center for Biotechnology Information. Link[4]

- Note: Source for physicochemical data of the closely related acid deriv

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances, 2018 , 8, 13019-13025.[4] Link

-

Note: Describes the nitrosation route to the aldehyde, a precursor to the nitrile.[4]

-

Sources

Technical Guide: Spectroscopic Characterization of 5-Methoxy-1H-indazole-3-carbonitrile

[1]

Executive Summary & Chemical Identity

This compound (CAS: 90322-88-6 ) is a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and CNS-active agents.[1] Its structural integrity relies on the precise installation of the nitrile group at the C3 position of the indazole core.

This guide provides a self-validating spectroscopic workflow to confirm the identity and purity of this compound, distinguishing it from common precursors like 5-methoxy-1H-indazole-3-carbaldehyde or hydrolysis products like the carboxylic acid.[1]

| Property | Data |

| CAS Number | 90322-88-6 |

| Formula | C |

| Molecular Weight | 173.17 g/mol |

| Exact Mass | 173.06 |

| Appearance | White to pale yellow solid |

| Solubility | DMSO, Methanol, DMF (Sparingly soluble in non-polar solvents) |

Synthesis Context & Purity Logic

To interpret the spectra accurately, one must understand the "spectral history" of the sample. This compound is typically synthesized via the dehydration of an oxime derived from 5-methoxy-1H-indazole-3-carbaldehyde .[1]

-

Precursor (Aldehyde): Characterized by a carbonyl stretch (~1680 cm

) and an aldehyde proton (~10.0 ppm).[1] -

Target (Nitrile): Characterized by a sharp nitrile stretch (~2220–2240 cm

) and the absence of the aldehyde proton.[1]

Analytical Workflow Diagram

The following diagram outlines the logical flow for validating the compound's structure.

Caption: Logical workflow for stepwise structural validation, prioritizing the diagnostic nitrile stretch.

Spectroscopic Data Specifications

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest "Go/No-Go" decision.[1] The nitrile group is distinct and appears in a region usually free of other signals.

-

Method: ATR (Attenuated Total Reflectance) or KBr pellet.

-

Diagnostic Peak (Critical): 2220 – 2245 cm

(Sharp, medium intensity). This confirms the C -

Secondary Peaks:

-

3100 – 3300 cm

: N-H stretch (Broad, indicative of the free indazole NH). -

1620, 1500 cm

: C=C / C=N aromatic ring stretches.[1] -

1200 – 1250 cm

: C-O stretch (Aryl alkyl ether, methoxy group).

-

B. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).

-

Expected Signal:

-

[M+H]

: 174.2 m/z (Base peak). -

[M+Na]

: 196.2 m/z (Common adduct).

-

-

Fragmentation Logic: Loss of methyl radical (M-15) or loss of CN group (M-26) may be observed in high-energy collision dissociation (CID), but the parent ion is usually stable.[1]

C. Proton NMR ( H NMR)

The proton NMR confirms the substitution pattern.[2] The 5-methoxy group introduces symmetry breaking, resulting in a specific splitting pattern for the benzene ring protons (H4, H6, H7).

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Assignment Logic | |

| NH | 13.5 – 14.0 | Broad Singlet | - | Indazole N1-H (Exchangeable with D |

| H-4 | 7.50 – 7.60 | Doublet (d) | meta-coupling to H-6.[1] Deshielded by C3-CN anisotropy.[1] | |

| H-7 | 7.60 – 7.70 | Doublet (d) | ortho-coupling to H-6.[1] | |

| H-6 | 7.10 – 7.20 | Doublet of Doublets (dd) | Coupled to H-7 (ortho) and H-4 (meta).[1] | |

| OCH | 3.80 – 3.85 | Singlet (s) | - | Characteristic methoxy group signal.[1] |

Critical Validation Point: Ensure the absence of a singlet at ~10.0 ppm. If present, this indicates residual aldehyde starting material.

D. Carbon NMR ( C NMR)

Solvent: DMSO-

Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]

-

Weighing: Weigh 5–10 mg of the solid this compound into a clean vial.

-

Solvation: Add 600 µL of DMSO-

(99.8% D).-

Note: If the sample is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as the nitrile can adsorb to some filter membranes.

-

-

Acquisition:

-

Set temperature to 298 K (25°C).

-

Number of scans (NS): 16 (minimum) for

H; 1024 (minimum) for -

Relaxation delay (D1): Set to

2.0 seconds to allow full relaxation of the isolated nitrile carbon.

-

Protocol 2: Purity Assessment via HPLC-UV[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Detection: 254 nm (Aromatic) and 220 nm (Nitrile/Amide absorption).

-

Retention Time: The nitrile is less polar than the acid derivative but more polar than the unsubstituted indazole. Expect elution in the middle of the gradient.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10375306 (Related Acid Derivative). Retrieved Jan 29, 2026, from [Link]

-

SmoChem. (n.d.). This compound Product Specifications. Retrieved Jan 29, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Optimization of Indazole Synthesis via Nitrosation of Indoles. RSC Advances. Retrieved Jan 29, 2026, from [Link]

5-methoxy-1H-indazole-3-carbonitrile as a scaffold in medicinal chemistry

The 5-Methoxy-1H-indazole-3-carbonitrile Scaffold: A Versatile Platform for Next-Generation Kinase Inhibitors and CNS Agents

Executive Summary

In the landscape of modern medicinal chemistry, the This compound core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs). This guide dissects the scaffold's utility, focusing on the synergistic electronic effects of the electron-donating 5-methoxy group and the electron-withdrawing 3-cyano moiety. We present a validated synthetic workflow, structural analysis, and strategic application notes for drug discovery professionals.

Structural Analysis & Physicochemical Profile

The this compound core offers a unique balance of steric and electronic properties that make it an ideal starting point for hit-to-lead optimization.

Electronic Push-Pull System

-

5-Methoxy Group (EDG): The methoxy substituent at the 5-position acts as a weak electron-donating group (EDG) via resonance. This increases the electron density of the benzene ring, potentially enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. It also modulates the acidity of the N1-proton ( -

3-Cyano Group (EWG): The nitrile group is a potent electron-withdrawing group (EWG) with linear geometry. It serves two critical roles:

-

Metabolic Stability: Unlike esters or amides, the nitrile is resistant to rapid oxidative metabolism.

-

Hydrogen Bond Acceptor: The nitrogen of the nitrile can accept hydrogen bonds from backbone amides or specific residues (e.g., Lysine, Serine) without introducing significant steric bulk.

-

Tautomeric Versatility

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[1]

-

1H-Indazole (Thermodynamically Favored): In solution and solid state, the 1H-form dominates. This tautomer presents a specific hydrogen bond donor (N1-H) and acceptor (N2), mimicking the purine ring system found in ATP. This mimicry is the mechanistic basis for its widespread use in Type I kinase inhibitors .

Validated Synthetic Protocol

The following protocol is designed for high reproducibility and scalability, avoiding the use of unstable diazonium intermediates often found in older literature. This route utilizes a nitrosative cyclization strategy starting from commercially available indoles.

Workflow Diagram

Figure 1: Step-wise synthetic route from indole precursor to nitrile scaffold.[1][2][3][4][5][6][7][8][9][10][11][12]

Detailed Methodology

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde Rationale: Direct C3-cyanation of indazoles is difficult.[7] The aldehyde serves as a versatile handle. This method uses the intrinsic nucleophilicity of the indole C3 position.

-

Reagents: 5-Methoxyindole (1.0 eq), Sodium Nitrite (

, 8.0 eq), HCl (2N aq., 7.0 eq), DMF. -

Procedure:

-

Dissolve

in deionized water/DMF at 0°C. -

Slowly add HCl; maintain inert atmosphere (Argon) for 10 min to generate the reactive nitrosating species.

-

Add a solution of 5-methoxyindole in DMF dropwise over 2 hours via syringe pump.

-

Stir at room temperature for 3 hours.

-

Workup: Extract with Ethyl Acetate (EtOAc), wash with brine (3x) to remove DMF.[11] Dry over

and concentrate. -

Purification: Silica gel chromatography (Petroleum ether/EtOAc 8:2).

-

Expected Yield: ~90%. Appearance: Yellowish solid.

-

Step 2: Conversion to this compound Rationale: Standard dehydration of an oxime is cleaner than Sandmeyer reactions on amino-indazoles, which can suffer from diazonium instability.

-

Oxime Formation: Reflux the aldehyde (from Step 1) with Hydroxylamine hydrochloride (

) and pyridine in ethanol for 2 hours. Concentrate to obtain the crude oxime. -

Dehydration: Suspend the crude oxime in Acetic Anhydride (

) and heat to reflux for 4 hours. -

Workup: Pour onto ice-water to precipitate the product. Neutralize with

. Filter the solid. -

Recrystallization: Purify from Ethanol/Water.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitors)

The indazole core is a bioisostere of the adenine ring of ATP. The this compound scaffold binds in the ATP pocket of kinases (e.g., VEGFR, CDK, GSK3) with a specific binding mode.

Binding Pharmacophore:

-

Hinge Region: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met). The N2 acts as an acceptor from the backbone NH.

-

Gatekeeper Residue: The 3-cyano group projects towards the "gatekeeper" residue. Its linear nature allows it to fit into narrow pockets or interact with solvent molecules if the pocket is open.

-

Ribose/Hydrophobic Pocket: The 5-methoxy group orients towards the hydrophobic region (often occupied by the ribose of ATP), providing selectivity over other kinases depending on the size of this pocket.

Case Study: VEGFR2 Inhibition

Analogs of this scaffold (e.g., Axitinib derivatives) utilize the indazole core.[11][13] The 3-substituent is critical for potency. Replacing a bulky amide with a nitrile (CN) often retains potency while reducing molecular weight (MW) and improving Ligand Efficiency (LE).

Table 1: Comparative Properties of C3-Substituents

| Property | -CN (Nitrile) | -CONH2 (Amide) | -COOH (Acid) |

| MW Contribution | +26 Da | +44 Da | +45 Da |

| H-Bond Capability | Acceptor only | Donor & Acceptor | Donor & Acceptor |

| Metabolic Stability | High | Moderate (Hydrolysis) | High (Phase II Conjugation) |

| Hammett Constant ( | 0.66 (Strong EWG) | 0.36 (Moderate EWG) | 0.45 (Moderate EWG) |

Logical Relationship Diagram: SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

Future Outlook & Advanced Functionalization

The 3-cyano group is not merely an endpoint; it is a "masked" functionality.

-

Click Chemistry: The nitrile can be converted to a tetrazole via [3+2] cycloaddition with sodium azide (

). Tetrazoles are bioisosteres of carboxylic acids but with better membrane permeability and metabolic resistance. -

Thioamides: Treatment with

or Lawesson's reagent yields thioamides, which are useful for probing specific H-bond interactions in the binding pocket. -

C-H Activation: Recent advances in Palladium-catalyzed C-H activation allow for direct functionalization at the C7 position of the indazole ring, enabling the creation of tricyclic systems.

References

-

Synthesis of Indazole-3-carboxaldehydes: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: National Institutes of Health (PMC). URL:[Link]

-

Indazoles in Kinase Inhibition: Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Advances / NIH. URL:[Link]

-

Medicinal Chemistry of Indazoles: Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) / NIH. URL:[Link]

-

Chemical Properties of 5-Methoxy-1H-indazole-3-carboxylic acid (Precursor): Title: 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306.[14] Source: PubChem.[14] URL:[Link]

-

General Indazole Synthesis Review: Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues.[1][3][4][7][13] Source: Caribbean Journal of Science and Technology.[4] URL:[Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. caribjscitech.com [caribjscitech.com]

- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Indazole Derivatives as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of targets for therapeutic intervention, particularly in oncology. Dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis. The indazole scaffold has been identified as a "privileged" structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors. This guide provides an in-depth technical overview of indazole derivatives as kinase inhibitors, intended for researchers, medicinal chemists, and drug development scientists. We will explore the fundamental mechanism of action, delve into the intricate structure-activity relationships (SAR) that govern potency and selectivity, present validated synthetic and screening protocols, and contextualize these principles through a case study of a successful market-approved drug.

Introduction: The Kinase Superfamily and the Rise of Targeted Therapy

The human kinome comprises over 500 protein kinases that function as key nodes in signal transduction pathways, controlling virtually all cellular processes.[1] They catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, acting as molecular switches that modulate protein function.[1] In many diseases, particularly cancer, mutations or overexpression of kinases can lead to constitutively active signaling pathways, promoting uncontrolled cell growth and survival.[2][3] This has made kinase inhibitors a cornerstone of modern precision medicine.

Indazole-based compounds have proven to be a particularly fruitful class of kinase inhibitors. Several indazole derivatives have been approved as anticancer drugs, including Pazopanib, Axitinib, and Entrectinib, validating the therapeutic potential of this scaffold.[2][3] These molecules primarily function as ATP-competitive inhibitors, leveraging the unique chemical features of the indazole ring to achieve high-affinity binding to the kinase active site.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole, a bicyclic aromatic heterocycle, is considered a privileged scaffold due to its ability to form key interactions within the ATP-binding pocket of various kinases. Its defining feature is the presence of two adjacent nitrogen atoms, one of which can act as a hydrogen bond donor, while the other can act as an acceptor. This arrangement allows the indazole ring to mimic the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme.[4] This hinge interaction is a primary anchor for many ATP-competitive inhibitors and is fundamental to their mechanism of action.

Mechanism of Action: Competitive Inhibition at the ATP Binding Site

Indazole derivatives almost universally function as Type I or Type II ATP-competitive inhibitors.[5]

-

Type I inhibitors bind to the active conformation of the kinase (often referred to as the "DFG-in" state), directly competing with endogenous ATP for the binding site.[5]

-

Type II inhibitors bind to an inactive conformation ("DFG-out"), occupying the ATP site and an adjacent allosteric pocket, often leading to higher selectivity.[5]

The core mechanism involves the indazole scaffold positioning itself in the adenine-binding region of the active site. The N-H group of the indazole typically forms a hydrogen bond with the backbone carbonyl of a hinge residue, while another nitrogen atom may interact with a backbone amide.[2][4] Substituents appended to the indazole core then extend into surrounding hydrophobic pockets, further enhancing binding affinity and contributing significantly to inhibitor selectivity across the kinome.

Caption: General binding mode of an indazole inhibitor.

Key Kinase Classes Targeted by Indazole Derivatives

The versatility of the indazole scaffold has allowed for the development of inhibitors against a wide range of kinase families.[2][3]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2][6] Pazopanib is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, in addition to other kinases like PDGFR and c-Kit.[6][7][8]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, driving cell proliferation and survival.[2] Numerous indazole derivatives have been developed as potent FGFR inhibitors.[2][9]

-

Serine/Threonine Kinases: This family includes critical cell cycle regulators like Polo-like kinase 4 (PLK4) and cyclin-dependent kinases (CDKs), as well as signaling nodes like Akt.[10][11][12] The development of indazole-based inhibitors for these targets is an active area of research.[10][11]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the indazole scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The SAR for indazole inhibitors is highly dependent on the specific kinase target, but some general principles can be outlined.

| Position | Modification Type | General Impact on Activity | Example |

| N1 | Alkylation, Arylation | Can modulate solubility, cell permeability, and interact with the solvent-exposed region. Often used to fine-tune ADME properties. | N1-benzyl groups can enhance potency in certain series.[13] |

| C3 | Amine, Amide Linkages | Crucial for hinge binding. 3-aminoindazoles are common motifs, forming multiple hydrogen bonds with the kinase hinge region.[2] | The 3-aminoindazole group is a key feature in many potent FGFR inhibitors.[2] |

| C5/C6 | Substitution with various groups | Projects into the main body of the ATP pocket. Can be modified to enhance selectivity by exploiting differences in amino acid residues between kinases. Small, hydrophobic groups are often favored.[13][14] | A methyl group at the 5-position can increase potency against GSK-3β compared to no substitution.[2] |

For example, studies on arylsulphonyl indazole derivatives targeting GSK-3β showed that a methoxy group at the 5-position of the indazole ring resulted in higher potency compared to a methyl group.[2] Similarly, for a series of VEGFR-2 inhibitors, the addition of hydrogen bond-forming groups like amides or sulfonamides led to enhanced activity.[2]

Synthetic Strategies for Indazole Scaffolds

A variety of synthetic routes to the indazole core have been developed. A common and versatile method is the reaction of a suitably substituted o-fluorobenzonitrile with hydrazine hydrate. This allows for the introduction of diversity at various positions of the indazole ring system.

Caption: A typical screening workflow for kinase inhibitors.

Case Study: The Discovery of Entrectinib

Entrectinib (Rozlytrek®) is a potent, orally available, and CNS-active inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK. [15][16]Its discovery and development serve as an excellent case study for the application of the indazole scaffold in targeted therapy. [17][18]

-

Indication: Entrectinib is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic tyrosine receptor kinase (NTRK) gene fusion and for adults with ROS1-positive non-small cell lung cancer (NSCLC). [15][16]* Core Structure: The molecule features a central 3-aminoindazole core. The structure is N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide. [15]* Key Insights: The development of Entrectinib highlights several key principles. The indazole core serves as the hinge-binding element. The optimization process focused on achieving a balance of high potency against the target kinases while also engineering properties, such as blood-brain barrier permeability, to treat CNS metastases, a common complication in these cancers. [18]The success of Entrectinib in treating tumors based on their genetic makeup (NTRK fusions) rather than their tissue of origin was a landmark achievement in precision oncology. [18][19]

Future Perspectives and Challenges

While indazole-based kinase inhibitors have achieved significant clinical success, challenges remain. A primary concern is the development of acquired resistance, where mutations in the target kinase prevent the inhibitor from binding effectively. Another challenge is achieving high selectivity to minimize off-target effects and associated toxicities.

Future research will focus on:

-

Next-Generation Inhibitors: Designing compounds that can overcome known resistance mutations.

-

Covalent and Allosteric Inhibitors: Exploring alternative binding modes to achieve greater selectivity and durable responses.

-

Targeted Degraders (PROTACs): Utilizing the indazole scaffold to recruit an E3 ubiquitin ligase to the target kinase, leading to its degradation rather than just inhibition.

The indazole scaffold, with its proven track record and synthetic tractability, will undoubtedly continue to be a cornerstone of kinase inhibitor drug discovery for years to come.

References

-

Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228–25257. Available from: [Link]

-

Wikipedia. (n.d.). Entrectinib. Retrieved from: [Link]

-

RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]

-

PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from: [Link]

-

PubMed. (n.d.). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Retrieved from: [Link]

-

Wang, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available from: [Link]

-

Markham, A. (2019). Entrectinib: First Global Approval. Drugs, 79(13), 1477–1483. Available from: [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from: [Link]

-

Wikipedia. (n.d.). Pazopanib. Retrieved from: [Link]

-

ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from: [Link]

-

ResearchGate. (n.d.). Main steps and years of entrectinib history from discovery to clinical application. Retrieved from: [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

-

ACS Publications. (n.d.). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Retrieved from: [Link]

-

MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from: [Link]

-

NIH. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. Available from: [Link]

-

NIH. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PMC. Available from: [Link]

-

NMS Group. (2021). Entrectinib, the kinase inhibitor drug invented and initially developed by Nerviano Medical Sciences won the Prix Galien Italia. Retrieved from: [Link]

-

ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. Retrieved from: [Link]

-

AACR Journals. (n.d.). Entrectinib Shows Pediatric Potential. Cancer Discovery. Available from: [Link]

-

Cancer Research UK. (n.d.). Pazopanib (Votrient). Retrieved from: [Link]

-

PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Retrieved from: [Link]

-

PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from: [Link]

-

ResearchGate. (n.d.). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Retrieved from: [Link]

-

ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from: [Link]

-

NIH. (n.d.). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. Available from: [Link]

Sources

- 1. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pazopanib - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RSC - Page load error [pubs.rsc.org]

- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Entrectinib - Wikipedia [en.wikipedia.org]

- 16. Entrectinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nmsgroup.it [nmsgroup.it]

- 19. aacrjournals.org [aacrjournals.org]

Physical and chemical characteristics of 5-methoxy-1H-indazole-3-carbonitrile

[1]

Executive Summary

5-Methoxy-1H-indazole-3-carbonitrile (CAS 90322-88-6) represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Unlike its indole isosteres, the indazole core offers distinct hydrogen bond donor/acceptor motifs (N1-H/N2) that significantly alter binding affinity and metabolic stability.

This guide synthesizes the compound's core physical properties with field-proven synthetic methodologies. It is designed to allow researchers to bypass initial feasibility studies and move directly to application, whether for structure-activity relationship (SAR) expansion or as a precursor for complex heterocyclic drug candidates.

Chemical Identity & Structural Analysis[2][3][4]

The compound consists of a bicyclic indazole system substituted at the 5-position with a methoxy group and at the 3-position with a nitrile moiety.[1] The electron-donating methoxy group increases electron density in the benzene ring, while the electron-withdrawing nitrile group at C3 creates a unique "push-pull" electronic environment, influencing both reactivity and pKa.

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 90322-88-6 |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| SMILES | COc1cc2c(cc1)nn[nH]c2C#N |

| InChI Key | Unique identifier required for database integration.[2] |

Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predictive models. Note that the high melting point is characteristic of the strong intermolecular hydrogen bonding network typical of 1H-indazoles.

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | >180 °C (Predicted) | Note:[3][4][5] Analogous 5-iodo-1H-indazole-3-CN melts at 190–191°C. Expect high thermal stability. |

| Boiling Point | 402.1 ± 25.0 °C | Predicted at 760 mmHg. Not distillable without decomposition. |

| Density | 1.34 ± 0.1 g/cm³ | High density reflects efficient crystal packing. |

| pKa (Acidic) | ~10.48 (Predicted) | The N1 proton is weakly acidic, allowing deprotonation by bases like Cs₂CO₃ or NaH. |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for CNS drug discovery scaffolds. |

| Solubility | DMSO, DMF, hot EtOH | Poorly soluble in water; requires polar organic solvents for stock solutions. |

Synthetic Pathways & Reaction Mechanisms[7]

Synthesizing 3-cyanoindazoles requires overcoming the inherent inertness of the C3 position. Two primary pathways are recommended: the Modern Transition-Metal Route (preferred for scale and purity) and the Classical Dehydration Route (useful if the carboxylic acid precursor is available).

Pathway Analysis

-

Route A (Direct Cyanation): Utilizes palladium-catalyzed cyanation of a 3-iodo precursor. This is the most regioselective method.

-

Route B (Dehydration): Converts the 3-carboxamide to the nitrile using dehydrating agents like POCl₃ or SOCl₂.

Caption: Figure 1. Comparative synthetic workflows. Route A (Red) is preferred for high-yield laboratory synthesis.

Recommended Protocol (Route A: Iodination/Cyanation)

Validation: This protocol minimizes the formation of N-alkylated byproducts common in direct alkylation strategies.

-

Iodination: Dissolve 5-methoxy-1H-indazole (1.0 eq) in DMF. Add KOH (3.0 eq) followed by Iodine (1.1 eq). Stir at RT for 3 hours. Quench with aqueous sodium thiosulfate to yield 3-iodo-5-methoxy-1H-indazole .

-

Cyanation: Under inert atmosphere (N₂), combine the 3-iodo intermediate (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Pd(PPh₃)₄ (5 mol%) in dry DMF. Heat to 80–100°C for 4–6 hours.

-

Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Spectroscopic Characterization

Accurate identification relies on distinguishing the nitrile stretch and the specific aromatic substitution pattern.

-

Infrared Spectroscopy (FT-IR):

-

Diagnostic Peak: A sharp, distinct absorption band at 2220–2240 cm⁻¹ (C≡N stretch).

-

Secondary Peaks: N-H stretch (broad, 3100–3400 cm⁻¹) and C-O-C symmetric stretch (~1030 cm⁻¹).

-

-

Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

-

δ ~13.0–14.0 ppm: Broad singlet (N1-H), exchangeable with D₂O.

-

δ ~7.5–7.6 ppm: Doublet (H7).

-

δ ~7.1–7.2 ppm: Doublet of doublets (H6).

-

δ ~7.0 ppm: Doublet (H4). Note: The C3-CN group exerts a deshielding cone effect, potentially shifting H4 downfield compared to the non-substituted parent.

-

δ ~3.80 ppm: Singlet (Methoxy CH₃).

-

Functional Applications in Drug Discovery[7][8][9]

This compound serves as a "privileged scaffold."[6] The 3-cyano group is not just a passive handle; it is a versatile electrophile and hydrogen bond acceptor.

Key Application Workflows

-

Kinase Inhibition: The indazole N1/N2 motif mimics the adenine ring of ATP, allowing hinge-region binding in kinases (e.g., FGFR, VEGFR). The 3-CN group can extend into the "gatekeeper" pocket or solvent front.

-

Heterocycle Expansion: The nitrile can be converted into amidines, tetrazoles, or triazines, expanding the chemical space for Lead Optimization.

Caption: Figure 2. Divergent synthesis logic transforming the nitrile scaffold into bioactive libraries.

Handling, Stability & Safety

-

Stability: Chemically stable under standard laboratory conditions. Avoid strong oxidizing agents.[7] The nitrile group is resistant to hydrolysis at neutral pH but will hydrolyze under strong acidic/basic reflux.

-

Safety Profile (GHS Classifications):

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C, desiccated. Protect from light to prevent potential photo-oxidation of the electron-rich indazole ring.

References

-

National Institutes of Health (NIH) - PubChem. Indazole-3-carboxylic acid derivatives and biological activity. (Reference for structural analogs and kinase activity context). Available at: [Link]

-

Royal Society of Chemistry (RSC) Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (Source for comparative NMR data of C3-substituted indazoles). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature and Methodologies. Available at: [Link]

Sources

- 1. smochem.com [smochem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Technical Guide: Reactivity & Functionalization of 5-Methoxy-1H-indazole-3-carbonitrile

Executive Summary

This guide details the chemical reactivity profile of 5-methoxy-1H-indazole-3-carbonitrile , a critical scaffold in medicinal chemistry. Often utilized as a core pharmacophore in kinase inhibitors (e.g., VEGFR, GSK-3β) and GPCR ligands, the 3-cyano group serves as a versatile "electrophilic handle" for diversely functionalizing the pyrazole ring.

This document provides validated protocols for transforming the nitrile group into carboxylic acids, primary amines, and tetrazoles, while addressing the specific chemoselectivity challenges posed by the electron-rich 5-methoxy substituent and the acidic N1-proton.

Part 1: Electronic Structure & Chemoselectivity

The Push-Pull System

The molecule features a unique "push-pull" electronic environment that dictates reaction conditions:

-

5-Methoxy Group (The "Push"): A strong Electron Donating Group (EDG) at the 5-position enriches the electron density of the benzene ring. Through resonance, this density is delocalized into the pyrazole system, rendering the N1-proton slightly less acidic (

) compared to unsubstituted indazoles, yet still susceptible to base-mediated deprotonation. -

3-Nitrile Group (The "Pull"): The cyano group is strongly Electron Withdrawing (EWG). However, the "push" from the 5-OMe group slightly reduces the electrophilicity of the nitrile carbon compared to a nitro-substituted analog. Consequently, nucleophilic attacks (e.g., hydrolysis, Pinner reaction) may require elevated temperatures or Lewis acid catalysis to overcome this electronic shielding.

The N1-H Protection Strategy

Critical Causality: Most nitrile transformations require basic conditions or strong nucleophiles (e.g.,

-

Recommendation: For high-yield transformations, protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to nitrile manipulation.

-

Exception: The Demko-Sharpless tetrazole synthesis (detailed below) tolerates the free N-H due to the buffering effect of the Lewis acid/azide system.

Part 2: Validated Reactivity Protocols

Hydrolysis: Accessing the Carboxylic Acid

Direct hydrolysis to the acid is often sluggish due to the formation of the stable amide intermediate. The following "Peroxide-Assisted" protocol ensures complete conversion.

Mechanism: Hydroperoxide anion (

Protocol A: Oxidative Hydrolysis to 5-Methoxy-1H-indazole-3-carboxylic acid

-

Reagents: Starting Nitrile (1.0 eq), NaOH (20% aq, 10 eq),

(30%, 5 eq), Ethanol (Solvent). -

Setup: Dissolve nitrile in Ethanol (0.5 M). Add NaOH solution.[1][2][3] Cool to 0°C.

-

Initiation: Add

dropwise (Caution: Exothermic). -

Reaction: Warm to 60°C and stir for 4–6 hours. Monitor via TLC (Loss of starting material

, appearance of polar baseline spot). -

Workup:

-

Quench with saturated

(destroys excess peroxide). -

Acidify with 1M HCl to pH 3.

-

Filter the precipitating white solid.

-

Yield Expectation: 85–92%.

-

Bioisostere Synthesis: The Tetrazole Transformation

The tetrazole ring is a lipophilic bioisostere of the carboxylic acid, crucial for improving oral bioavailability. Traditional tin-azide routes are toxic; the Zinc-catalyzed route is superior.

Protocol B: Zn(II)-Catalyzed [3+2] Cycloaddition

-

Reagents: Nitrile (1.0 eq), Sodium Azide (

, 1.5 eq), Zinc Bromide ( -

Solvent: Water/Isopropanol (2:1). This "on-water" condition accelerates the reaction via hydrophobic effects.

-

Procedure:

-

Combine reagents in a pressure vial.

-

Heat to 100°C for 12–16 hours.

-

Observation: The reaction mixture typically homogenizes as the tetrazole forms.

-

-

Workup (Critical Step):

-

Cool to RT. Add 3M HCl (vigorous stirring) to break the Zinc-Tetrazole complex.

-

Extract with Ethyl Acetate.

-

Note: The product will likely be the 1H-tetrazole tautomer in solution.

-

Reduction: Synthesis of the Primary Amine

Reducing the nitrile yields the 3-(aminomethyl)indazole, a key linker for fragment-based drug design.

Protocol C: Lithium Aluminum Hydride (LAH) Reduction

Warning: Requires N1-protection (e.g., N1-SEM) to prevent side reactions.

-

Reagents: N1-protected Nitrile (1.0 eq),

(2.0 eq, 1M in THF). -

Procedure:

-

Cool anhydrous THF solution of nitrile to 0°C under Argon.

-

Add LAH dropwise.

-

Reflux for 3 hours.

-

-

Quench (Fieser Method):

-

For

grams of LAH, add -

Filter the granular precipitate.

-

Concentrate filtrate to obtain the amine.

-

Part 3: Visualization & Pathways

The Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from the core nitrile.

Caption: Divergent synthesis pathways from the 3-cyanoindazole core. Solid lines indicate validated protocols; dashed lines indicate condition-dependent routes.

Mechanism of Zn(II)-Catalyzed Tetrazole Formation

This diagram elucidates the catalytic cycle that allows for milder conditions compared to traditional methods.

Caption: Step-wise mechanism of the Demko-Sharpless Zinc-catalyzed tetrazole synthesis.

Part 4: Data Summary & Comparison

| Transformation | Reagents | Conditions | Key Challenge | Typical Yield |

| Hydrolysis | NaOH, | 60°C, 4h | Stopping at Amide | >90% |

| Tetrazole | 100°C, | Safety ( | 85% | |

| Reduction | Reflux, THF | N1-Deprotonation | 70-80% | |

| Pinner | HCl (gas), EtOH | 0°C to RT | Moisture sensitivity | 60-75% |

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry, 66(24), 7945–7950.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Pinner Reaction and general nitrile hydrolysis mechanisms).

-

Vacher, B., et al. (1998). Synthesis and Pharmacological Evaluation of Indazole Derivatives as 5-HT4 Receptor Antagonists. Journal of Medicinal Chemistry, 41(25), 5070–5083. (Demonstrates N1-alkylation and C3-functionalization logic).

-

BenchChem Technical Database. (2025). Reactivity of the Nitrile Group in 2-Cyanobutanoic Acid (Analogous reactivity profiles for alpha-functionalized nitriles).

-

Organic Chemistry Portal. (2025). Synthesis of Indazoles and Reactivity of Nitriles.[5]

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Discovery and Technical Evolution of 5-Methoxy-1H-indazole-3-carbonitrile

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

5-methoxy-1H-indazole-3-carbonitrile (CAS: 90322-88-6) is a high-value heterocyclic intermediate that has emerged as a "privileged scaffold" in modern drug discovery. Originally explored in the context of dye chemistry, this compound has evolved into a critical building block for two major therapeutic classes: Type II Kinase Inhibitors (targeting the inactive DFG-out conformation) and Next-Generation Serotonergic Modulators (5-HT2 agonists).

This guide provides a comprehensive technical analysis of its discovery, synthetic evolution, and application. It moves beyond basic literature review to offer field-proven protocols for its synthesis and derivatization, emphasizing the causality behind process choices and safety-critical parameters.

Part 1: Chemical Identity & Structural Significance

The compound features an indazole (1,2-diazole) core substituted with a methoxy group at the C5 position and a nitrile group at the C3 position.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 90322-88-6 |

| Molecular Formula | C9H7N3O |

| Molecular Weight | 173.17 g/mol |

| Key Functionality | C3-Nitrile: Precursor for amidines, amides, and heterocycles.C5-Methoxy: Hydrogen bond acceptor; metabolic handle.N1-H: Acidic proton (pKa ~14) allowing facile alkylation. |

The "Privileged" Nature of the Scaffold

In medicinal chemistry, the indazole core serves as a bioisostere for the indole ring (found in tryptophan and serotonin). The introduction of the C3-carbonitrile is pivotal because:

-

Electronic Modulation: The electron-withdrawing nitrile group lowers the pKa of the N1 proton, facilitating diverse N-alkylation or arylation reactions.

-

Synthetic Versatility: The nitrile is a "masked" carbonyl, easily converted to carboxamides (common in kinase inhibitors like Axitinib-related analogs) or imidates.

-

Metabolic Stability: Unlike the indole C3 position, which is prone to oxidative metabolism, the indazole C3-CN is metabolically robust.

Part 2: Discovery and Historical Evolution

The Early Era: Dye Chemistry to Agrochemicals (Pre-1990s)

Indazoles were first synthesized by Emil Fischer in the late 19th century, but 3-substituted derivatives remained niche. Early interest focused on their stability and potential as azo dye precursors. The specific 5-methoxy-3-cyano derivative appeared in patent literature as researchers sought to modulate the electronic properties of the indazole ring for agrochemical applications (fungicides).

The Kinase Revolution (1990s–2010s)

The true "discovery" of this compound's pharmaceutical value occurred during the kinase inhibitor boom.

-

Context: Researchers needed scaffolds that could bind to the ATP-binding pocket of kinases (e.g., JNK, VEGFR, PDGFR) while presenting vectors to the solvent front.

-

Breakthrough: It was found that 3-cyanoindazoles could be hydrolyzed to 3-carboxamides , which form critical hydrogen bonds with the "hinge region" of kinase enzymes. The 5-methoxy group often occupies the hydrophobic back-pocket, providing selectivity.

The Psychedelic Renaissance (2015–Present)

Most recently, this compound has gained prominence in neuropharmacology.

-

Application: It serves as a precursor to indazole analogs of 5-MeO-DMT (a potent psychedelic).

-

Rationale: Replacing the indole core of tryptamines with indazole improves metabolic stability and oral bioavailability while maintaining 5-HT2A receptor affinity.

Part 3: Technical Synthesis Guide

This section details the evolution of synthetic routes, culminating in the current industry-standard protocol.

Evolution of Synthetic Strategies

Figure 1: Comparison of the classical cyclization route versus the modern halogenation-cyanation approach.

Recommended Protocol: The Iodination-Cyanation Route

This method is preferred for its scalability, regioselectivity, and safety profile compared to older Sandmeyer reactions.

Step 1: Regioselective Iodination

Objective: Install an iodine atom at C3.

-

Reagents: 5-methoxy-1H-indazole (1.0 eq), Iodine (

, 1.1 eq), Potassium Hydroxide (KOH, 2.0 eq). -

Solvent: DMF (Dimethylformamide).

-

Mechanism: Electrophilic aromatic substitution. The N1-H is deprotonated by base, increasing electron density at C3.

Protocol:

-

Dissolve 5-methoxy-1H-indazole in DMF (5 vol).

-

Add crushed KOH pellets at 0°C. Stir for 15 min.

-

Add

portion-wise, maintaining temperature <20°C (Exothermic). -

Critical Control: Monitor by HPLC. Disappearance of starting material usually occurs within 1-2 hours.

-

Quench: Pour into ice water containing 10% sodium thiosulfate (

) to reduce excess iodine. -

Isolation: Filter the solid precipitate. Wash with water.[1] Dry at 50°C.

-

Yield Expectation: 85-95%.

-

Quality Check:

NMR should show loss of the C3 proton signal.

-

Step 2: Palladium-Catalyzed Cyanation

Objective: Displace the C3-Iodine with a Nitrile group.

-

Reagents: 3-iodo-5-methoxy-1H-indazole (1.0 eq), Zinc Cyanide (

, 0.6 eq), -

Solvent: DMAc (Dimethylacetamide) or NMP.

-

Temperature: 110–120°C.

Protocol:

-

Safety First: This reaction generates cyanide species. Perform in a well-ventilated fume hood with a cyanide antidote kit available.

-

Charge the iodo-intermediate,

, and Pd catalyst into a reactor. -

Inertion: Evacuate and backfill with Nitrogen (

) three times. (Oxygen poisons the Pd(0) species). -

Add degassed DMAc.

-

Heat to 120°C for 4–6 hours.

-

Work-up (Oxidative Quench): Cool to RT. Dilute with EtOAc. Add 10%

or dilute ammonia to sequester cyanide and precipitate Pd black. -

Filter through Celite. Wash organic layer with brine.[1]

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

-

Yield Expectation: 75-85%.

-

Part 4: Applications in Drug Development[2]

Serotonergic Modulation (5-HT2 Agonists)

In the development of compounds like VU6067416 , the this compound scaffold is used to mimic the 5-methoxyindole core of 5-MeO-DMT.

-

Workflow:

-

N-Alkylation: The N1 position is alkylated with an ethylamine chain (often protected).

-

Nitrile Reduction: The C3-CN is reduced to a primary amine or modified to a heterocycle.

-

Result: A metabolically stable analog that retains high affinity for 5-HT2A/2C receptors.

-

Kinase Inhibitor Design (The "Hinge Binder")

For kinase inhibitors, the nitrile is often hydrolyzed to a primary amide (

-

Mechanism: The amide nitrogen acts as a hydrogen bond donor to the kinase hinge region, while the carbonyl oxygen acts as an acceptor.

-

Example: This motif is structurally analogous to the binding mode of Linifanib (ABT-869), where the indazole core anchors the molecule in the ATP pocket.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of the scaffold.

References

-

Organic Syntheses. (2020).[2] Preparation of 1H-Indazole-3-carbonitrile. Link

-

Journal of Medicinal Chemistry. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Link

-

World Intellectual Property Organization. (2009). WO2009106980A2 - Indazole derivatives. Link

-

Heterocycles. (2004).[3][4] Short step synthesis of an antibiotic, 6-cyano-5-methoxy-12-methylindolo[2,3-a]carbazole. Link

-

Asian Publication Corporation. (2020).[3] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (Contextual comparison for cyanation protocols). Link

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 5-Methoxy-1H-indazole-3-carbonitrile Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 5-methoxy-1H-indazole-3-carbonitrile and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore its synthesis, chemical properties, and burgeoning potential in the development of novel therapeutics, particularly in the realms of oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for engaging with biological targets.

Notably, the indazole nucleus is considered a bioisostere of the indole ring, a common motif in many endogenous molecules and approved drugs. This bioisosteric relationship allows for the substitution of indoles with indazoles in drug design, often leading to improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.

The subject of this guide, this compound, represents a key intermediate for the elaboration of diverse chemical libraries. The methoxy group at the 5-position and the carbonitrile at the 3-position offer versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common and efficient route involves the initial preparation of 5-methoxy-1H-indazole-3-carboxaldehyde, which is then converted to the target carbonitrile.

Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde

A robust method for the synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde is through the nitrosation of 5-methoxyindole.[1][2] This reaction proceeds via an initial nitrosation at the C3 position of the indole, followed by a ring-opening and subsequent ring-closure to form the indazole-3-carboxaldehyde.[1]

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde [1]

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), a solution of sodium nitrite (NaNO₂) in water is prepared and cooled in an ice bath.

-

Acidification: To the cooled sodium nitrite solution, a solution of hydrochloric acid (HCl) is added dropwise, maintaining the temperature below 5 °C. This in situ generation of nitrous acid is critical for the subsequent nitrosation.

-

Addition of 5-Methoxyindole: A solution of 5-methoxyindole in a suitable organic solvent (e.g., N,N-dimethylformamide, DMF) is added slowly to the cold nitrosating mixture. The reaction is typically stirred at low temperature for a period, then allowed to warm to room temperature.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-methoxy-1H-indazole-3-carboxaldehyde as a solid.[1][3]

Conversion to this compound

The conversion of an aldehyde to a nitrile is a standard transformation in organic synthesis. A common and reliable method proceeds through an oxime intermediate, which is then dehydrated to the nitrile.

Experimental Protocol: Synthesis of this compound

-

Oxime Formation: 5-Methoxy-1H-indazole-3-carboxaldehyde is dissolved in a suitable solvent such as ethanol or pyridine. To this solution, hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate or pyridine) to neutralize the HCl. The mixture is heated to reflux until the starting aldehyde is consumed (monitored by TLC).

-

Oxime Isolation: After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.

-

Dehydration to Nitrile: The dried oxime is then subjected to dehydration. A variety of reagents can be employed for this step, including acetic anhydride, thionyl chloride, or Burgess reagent. A common laboratory-scale procedure involves heating the oxime in acetic anhydride.

-

Work-up and Purification: After the dehydration is complete, the reaction mixture is cooled and poured into ice water. The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Therapeutic Potential and Biological Activity of Derivatives

The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives with significant therapeutic potential. The primary areas of investigation for these compounds are as kinase inhibitors for oncology and as modulators of serotonin receptors for neurological disorders.

Indazole Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The indazole scaffold has proven to be an effective hinge-binding motif for many kinases, making it a valuable core for the design of potent and selective inhibitors.[4]

Numerous indazole-based kinase inhibitors have been developed, with some reaching clinical use, such as Axitinib and Pazopanib.[4] Research has shown that substitutions at the 3-position of the indazole ring are crucial for achieving high potency and selectivity. The 3-carbonitrile group can serve as a key pharmacophore or as a synthetic handle for introducing other functional groups that interact with the kinase active site.

Structure-Activity Relationship (SAR) Insights for Indazole-Based Kinase Inhibitors:

-

N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can significantly impact potency and selectivity. This position often projects towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions.

-

5-Position Substitution: The 5-methoxy group in the core scaffold can be modified to explore interactions in the corresponding sub-pocket of the kinase. Replacing the methoxy group with other substituents can modulate potency and selectivity.

-

3-Position Elaboration: The 3-carbonitrile can be hydrolyzed to the corresponding carboxamide, which can form crucial hydrogen bonds within the kinase hinge region. Alternatively, the nitrile itself can act as a hydrogen bond acceptor.

| Derivative Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| 3-Aryl-indazole derivatives | TrkA | 0.3 nM - 9.9 nM | [5] |

| 1H-indazole-3-amine derivatives | K562 cell line | 5.15 µM | [4] |

| Indazole-based compounds | AKT | Potent inhibition | [6] |

Indazole Derivatives as Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents, particularly for the treatment of psychiatric disorders. The structural similarity between indazoles and the endogenous ligand serotonin (an indole derivative) makes them attractive candidates for the development of novel serotonin receptor modulators.

Research has demonstrated that indazole analogs of tryptamines can act as potent agonists at 5-HT₂ receptors. This suggests that derivatives of this compound could be explored for their potential to treat conditions such as depression, anxiety, and other neuropsychiatric disorders.[7]

SAR Insights for Indazole-Based Serotonin Receptor Ligands:

-

Side Chain at C3: The nature of the substituent at the 3-position is critical for receptor affinity and functional activity. For serotonin receptors, an ethylamine side chain, similar to that of serotonin, is often a key feature. The 3-carbonitrile can be reduced to an aminomethyl group, which can then be further elaborated to mimic the tryptamine side chain.

-

Substitution on the Benzene Ring: The 5-methoxy group is a common feature in potent 5-HT receptor ligands (e.g., 5-MeO-DMT). Modifications at this and other positions on the indazole ring can fine-tune receptor subtype selectivity.

-

N-Alkylation: As with kinase inhibitors, substitution on the indazole nitrogen can influence receptor binding and functional activity.

| Derivative Class | Target Receptor(s) | Reported Activity (Kᵢ) | Reference |

| Quinazoline scaffold with piperazine | 5-HT₂A | 14.04 nM | [8] |

| Imidazolidine-2,4-dione derivatives | 5-HT₁A and SERT | 76 nM and 278 nM, respectively | [9] |

Future Directions and Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic accessibility and the versatile reactivity of its functional groups allow for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area will likely focus on:

-

Elaboration of the 3-carbonitrile: Exploring various chemical transformations of the nitrile group to generate novel functionalities that can interact with target proteins in unique ways.

-

Kinase Profiling: Screening libraries of derivatives against broad panels of kinases to identify novel and selective inhibitors for various cancer types.

-

Serotonin Receptor Subtype Selectivity: Fine-tuning the structure of derivatives to achieve high selectivity for specific 5-HT receptor subtypes to minimize off-target effects.

-

Exploration of Other Target Classes: Given the privileged nature of the indazole scaffold, derivatives of this compound should be explored for activity against other target classes, such as phosphodiesterases, ion channels, and nuclear receptors.

References

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12137–12144. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3869. [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3869. [Link]

-

El-Damasy, A. K., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(23), 7851. [Link]

-

Li, J., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 125, 116-128. [Link]

-

Wang, Y., et al. (2018). Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold. Bioorganic & Medicinal Chemistry, 26(1), 168-177. [Link]

-

Kenny, M., et al. (1983). Effects of a single oral dose of 3-cyano-imipramine on serotonin uptake and content of platelets in healthy volunteers. Psychopharmacology, 79(4), 304-307. [Link]

-

Gomha, S. M., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28. [Link]

- Google Patents. (n.d.). EP2253620B1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors.

- Google Patents. (n.d.). US7655691B2 - Indole compounds useful as serotonin selective agents.

-

Feldser, D., et al. (2012). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. MedChemComm, 3(10), 1254-1258. [Link]

-

Gray, J. A., & Roth, B. L. (2007). INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES. Handbook of Behavioral Neuroscience, 17, 145-154. [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12137-12144. [Link]

- Google Patents. (n.d.). WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators.

-

Feldser, D. M., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. MedChemComm, 1(1), 66-69. [Link]

-

Cuny, G. D., et al. (2012). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Medicinal Chemistry, 12(8), 738-753. [Link]

-

Kumar, A., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 15(2), 98-117. [Link]

-

Singh, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Faron-Górecka, A., et al. (2022). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 23(19), 11885. [Link]

-

Reddy, B. V. S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 785. [Link]

-

Fallacara, A. L., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 25(11), 2539. [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12137-12144. [Link]

- Google Patents. (n.d.). US20210380574A1 - Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.

-

Sravanthi, V., et al. (2021). Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;... ResearchGate. [Link]

-

Smith, A. M., et al. (2013). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 17(10), 1264-1269. [Link]

-

Cameron, L. P., et al. (2022). Selective Serotonin Receptor Modulators for Use in the Treatment of Psychological Disorders. ACS Chemical Neuroscience, 13(8), 1141-1153. [Link]

-

Satała, G., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. European Journal of Medicinal Chemistry, 254, 115354. [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12137-12144. [Link]

-

Kaplan, A., et al. (2023). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. Nature, 615(7952), 526-533. [Link]

-